

Atranorin: A Technical Guide to Its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Atranorin

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Introduction

Atranorin is a prominent secondary metabolite found in numerous lichen species, belonging to the depside class of chemical compounds.[1][2] It is one of the most common cortical substances in lichens, playing a role in protecting the organism from biotic and abiotic stresses, such as UV irradiation and herbivory.[3][4] Structurally, **atranorin** is characterized by two β -orcinol units linked by an ester bond. Over the years, extensive research has highlighted its diverse and significant pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties, making it a compound of great interest for drug development.[1][5][6] This guide provides an in-depth overview of the physical and chemical properties of **atranorin**, detailed experimental protocols for its study, and an exploration of its biosynthesis and key signaling pathways.

Physical and Chemical Properties

Atranorin presents as a white, crystalline solid.[7] Its fundamental physicochemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Atranorin

Property	Value	References
IUPAC Name	(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate	[8]
Molecular Formula	C ₁₉ H ₁₈ O ₈	[7][8][9]
Molecular Weight	374.34 g/mol	[8][9][10]
Melting Point	156 °C - 195 °C	[9][11]
Appearance	White crystalline solid	[7][12]
CAS Number	479-20-9	[7][8][9]

Solubility

Atranorin's solubility varies significantly depending on the solvent, a critical factor for extraction and analysis. It is soluble in dimethyl sulfoxide (DMSO) and chloroform.[7][13][14] It is also soluble in acetonitrile and acetone.[15] The compound exhibits very low solubility in the polar solvents methanol and ethanol.[15][16] Studies have shown that acetonitrile and acetone are the most suitable solvents for extraction, as they provide the greatest stability for the compound.[16][17]

Stability

Atranorin is unstable under certain conditions. It is known to break down in methanol and ethanol solutions, a process proposed to occur via transesterification.[15][16][18] The presence of a strong acid or a strong base also destabilizes the compound; a strong base can cause breakdown through saponification.[15][16][17] Its instability in rat liver microsomes has also been noted, with a short half-life of 7.6 minutes.[19]

Spectroscopic Data

The structural elucidation of **atranorin** has been confirmed through various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data for Atranorin

Technique	Key Data Points	References
UV-Vis	λ_{max} : 251-252 nm, 312 nm (in Methanol)	[7] [13] [20] [21]
IR (KBr)	ν (cm ⁻¹): 2161, 1651 (C=O), 1621, 1582, 1472, 1283, 1268, 1199, 1162	[20]
¹ H NMR	See detailed assignments in cited literature.	[18] [22]
¹³ C NMR (DMSO)	δ (ppm): 194.27, 170.21, 165.04, 157.78, 151.83, 149.51, 137.22, 116.64, 116.20, 115.48, 109.43, 108.19, 52.81, 21.58, 9.70	[20]
Mass Spec. (ESI-)	[M-H] ⁻ at m/z 373.094; Other fragments at m/z 195.06, 177.01, 163.03	[8] [19]

Experimental Protocols

Extraction and Isolation from Lichens

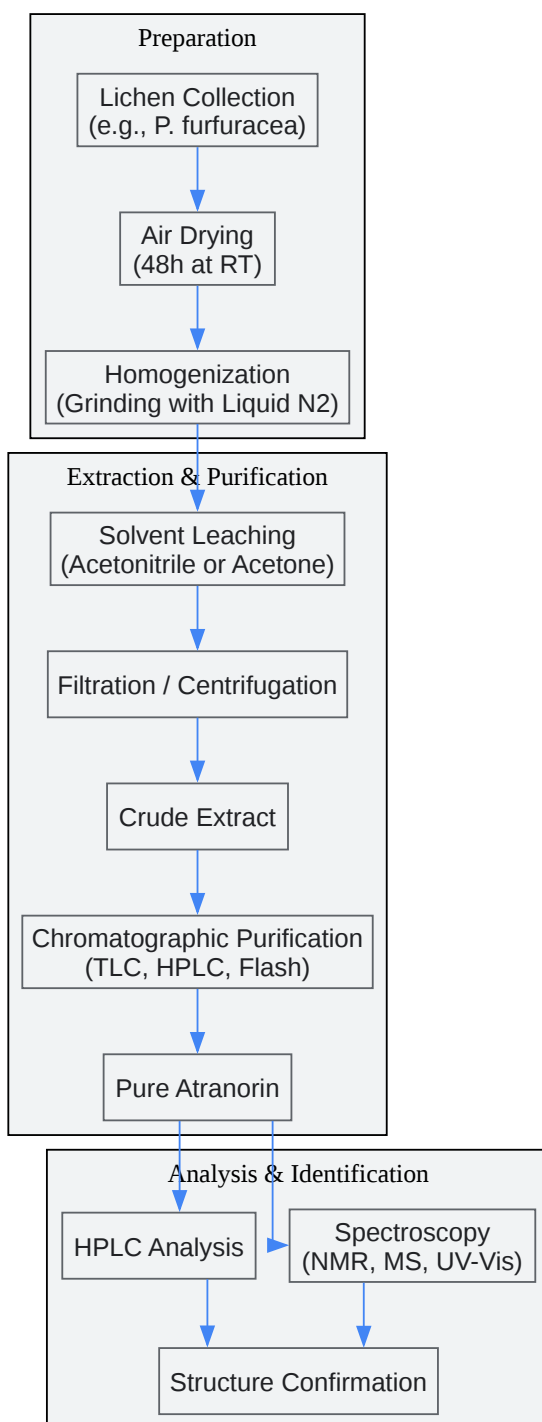
A common protocol for the extraction of **atranorin** from lichen thalli involves collection, drying, and solvent extraction.

Methodology:

- Collection and Preparation: Lichen material (e.g., *Pseudoevernia furfuracea*) is collected and air-dried at room temperature for 48 hours.[\[18\]](#)[\[23\]](#) The dried material is then homogenized into a fine powder, often using liquid nitrogen to make it brittle.[\[18\]](#)
- Extraction: The powdered lichen is subjected to solvent extraction. While various solvents can be used, acetonitrile or acetone are recommended for optimal stability and yield of

atranorin.^{[15][16]} The lichen material is leached in the solvent (e.g., 1 ml of acetonitrile for 7-14 mg of lichen) for a set period, such as one hour.^[15]

- Purification: The crude extract is then purified. This can be achieved using chromatographic techniques. A common method is thin-layer chromatography (TLC) on silica plates with a solvent system like toluene:dioxane:acetic acid (180:45:5).^[15] For larger scale purification, preparative flash chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) is employed.^{[18][20]}
- Identification: The final purified compound is identified by comparing its retention time in HPLC and its spectroscopic data (NMR, MS) with a known standard or literature values.^{[15][18]}



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Fig 1. General workflow for extraction and analysis of **atranorin**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantitative analysis of **atranorin**.

Methodology:

- System: An HPLC system with a Diode Array Detector (DAD) is typically used.[18]
- Column: A reverse-phase C18 column (e.g., Kromasil SGX C18, ZORBAX SB-C18) is commonly employed.[18][20]
- Mobile Phase: A gradient elution is often used, consisting of an aqueous acidic solution (e.g., 0.1-1% trifluoroacetic or formic acid) and an organic solvent like acetonitrile.[15][18][20] A typical gradient might start at 60% acetonitrile and increase to 100% over several minutes. [15]
- Flow Rate: A flow rate of 0.7 - 1.0 mL/min is common.[18]
- Detection: Detection is performed by monitoring the absorbance at a wavelength near **atranorin**'s λ_{max} , such as 250 nm or 272 nm.[15][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of **atranorin**.

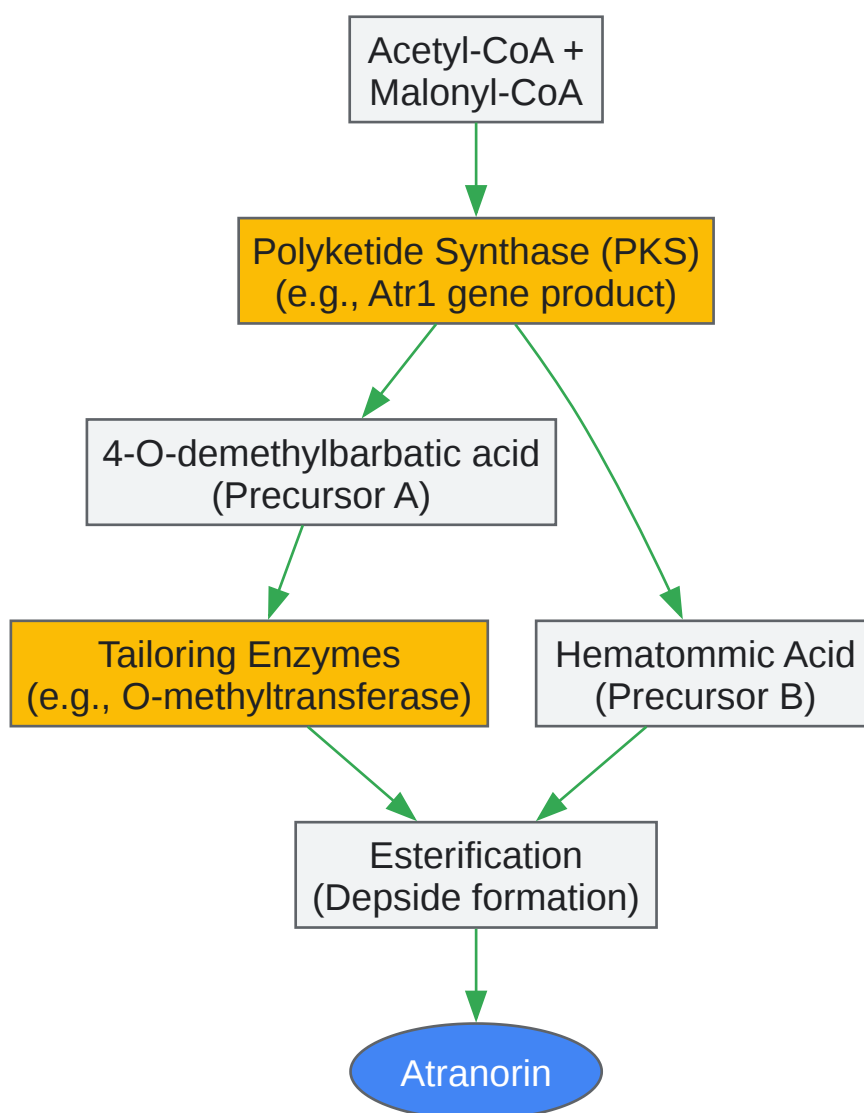
Methodology:

- Sample Preparation: The purified **atranorin** sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).[18][22]
- Spectra Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[22]
- Structural Elucidation: For complete assignment of proton and carbon signals, 2D NMR experiments such as gHSQC and gHMBC are also employed.[18]

Biosynthesis and Key Signaling Pathways

Biosynthesis

Atranorin is a polyketide-derived natural product.[4][24] Its biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.[5] A proposed pathway suggests the formation of key precursor acids which are then modified by tailoring enzymes (e.g., O-methyltransferases) and linked via an ester bond to form the final depside structure.[2][24][25]



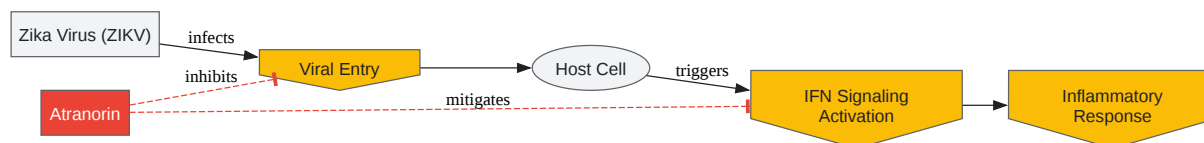
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Fig 2. Proposed biosynthetic pathway for **atranorin**.

Biological Activity and Signaling Pathways

Atranorin exhibits a wide array of biological activities by interacting with various cellular targets and signaling pathways.[1]

Antiviral Activity: Studies have shown that **atranorin** can protect cells from Zika Virus (ZIKV) infection.[26] The mechanism appears to involve interference with the viral entry process. Furthermore, **atranorin** mitigates the activation of the Interferon (IFN) signaling pathway and the subsequent inflammatory response that is typically induced by the viral infection.[26]



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Fig 3. **Atranorin's** mechanism in inhibiting Zika Virus infection.

Anticancer and Anti-inflammatory Activity: **Atranorin's** anticancer potential is linked to its ability to interact with key signaling proteins. Molecular docking studies have demonstrated that **atranorin** interacts with AKT kinase, a crucial node in cell survival and proliferation pathways. [20][27] By inhibiting AKT, **atranorin** may suppress tumor growth.[27] Its anti-inflammatory effects have been linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the biosynthesis of leukotriene B4.[6] This dual activity highlights its potential as a multi-targeted therapeutic agent.

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- To cite this document: BenchChem. [Atranorin: A Technical Guide to Its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at:

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